N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-14-5-3-2-4-12(14)10-25-16-8-15(20-11-21-16)22-17(23)13-9-18-6-7-19-13/h2-9,11H,10H2,1H3,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWOQFUGALVSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine and pyrazine rings in this compound are susceptible to oxidation due to their electron-deficient nature. Key oxidation pathways include:
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Ring oxidation : The pyrazine ring may undergo oxidation at the nitrogen-adjacent carbon atoms, forming N-oxide derivatives under mild oxidizing conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid).
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Benzyl ether oxidation : The 2-methoxybenzyl group’s methylene bridge (–CH<sub>2</sub>–) can be oxidized to a ketone using strong oxidants like KMnO<sub>4</sub> in acidic conditions, yielding a benzophenone derivative.
Table 1: Oxidation Reaction Conditions and Outcomes
Reduction Reactions
The carboxamide group and aromatic systems may participate in reduction:
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Amide reduction : LiAlH<sub>4</sub> or BH<sub>3</sub>·THF can reduce the carboxamide to a primary amine, converting the pyrazine-2-carboxamide to pyrazine-2-methylamine .
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Aromatic ring hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) under high pressure partially saturates the pyrimidine or pyrazine rings, forming dihydro or tetrahydro derivatives .
Key Insight : Selective reduction of the pyrimidine ring over pyrazine has been observed in analogs due to differences in ring strain and electron density .
Nucleophilic Aromatic Substitution
The pyrimidine ring’s 4-position and pyrazine’s 2-position are electrophilic centers amenable to nucleophilic substitution:
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Halogen displacement : Chlorine or fluorine substituents (if present) on the pyrimidine ring can be replaced by amines, alkoxides, or thiols under SNAr conditions (e.g., DMF, 80–100°C) .
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Methoxybenzyl ether cleavage : The benzyl ether linkage can undergo acid-catalyzed hydrolysis (e.g., HCl/dioxane) to yield a free hydroxyl group on the pyrimidine ring .
Cross-Coupling Reactions
The compound’s aromatic systems enable transition-metal-catalyzed coupling:
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Suzuki-Miyaura coupling : A brominated pyrimidine or pyrazine ring can react with aryl boronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O) to introduce aryl groups .
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Buchwald-Hartwig amination : Amination of halogenated positions using Pd catalysts facilitates the introduction of secondary amines .
Table 2: Cross-Coupling Applications in Analogs
Hydrolysis Reactions
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Amide hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, EtOH/H<sub>2</sub>O) conditions, the carboxamide hydrolyzes to pyrazine-2-carboxylic acid .
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Ether hydrolysis : The benzyl ether bond is stable under basic conditions but cleaves in strong acids (e.g., HBr/AcOH) to yield a phenolic hydroxyl group .
Critical Factor : Hydrolysis rates depend on the steric hindrance around the carboxamide and electronic effects of the methoxy group .
Functional Group Transformations
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Methoxy deprotection : BBr<sub>3</sub> in DCM removes the 2-methoxy group, generating a hydroxyl substituent for further derivatization .
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Carboxamide derivatization : The carboxamide can be converted to nitriles (POCl<sub>3</sub>/DMF) or thioamides (Lawesson’s reagent) .
Photochemical and Thermal Stability
Scientific Research Applications
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Core Heterocycle Modifications
- Pyrimidinyl-Thiadiazole Analog (CAS 1396852-02-0): Structure: Replaces the pyrazine-2-carboxamide with a 4-methyl-1,2,3-thiadiazole-5-carboxamide group. Molecular Formula: C₁₆H₁₅N₅O₃S. The molecular weight increases to 357.4 g/mol compared to the target compound .
Biphenyl-Pyrazine Derivative (Compound 5b) :
- Structure : Pyrazine-2-carboxamide attached to a 4′-chloro-2-methylbiphenyl scaffold.
- Molecular Formula : C₁₈H₁₃ClFN₃O.
- Key Differences : The biphenyl group increases hydrophobicity (logP) compared to the methoxybenzyloxy-pyrimidine core, which may improve membrane permeability but reduce solubility .
Substituent Variations
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (Compound 61) :
- Structure : Features an isopropoxy group and a piperidin-4-yl substituent on the phenyl ring.
- Key Differences : The piperidine moiety introduces basicity, enhancing solubility in acidic environments. This compound was synthesized with a 97.9% yield , suggesting favorable reactivity under mild conditions .
- N-(2-Methoxybenzyl)-2-pyridin-3-ylquinoline-4-carboxamide: Structure: Quinoline core replaces pyrimidine, with a 2-methoxybenzyl group. Key Differences: The quinoline’s planar structure may enhance π-π stacking interactions with biological targets but could increase metabolic oxidation susceptibility .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 337.33 g/mol. Its structure features a pyrazine ring, a pyrimidine moiety, and a methoxybenzyl ether group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₃ |
| Molecular Weight | 337.33 g/mol |
| CAS Number | 1421465-80-6 |
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in inflammatory responses and cancer cell proliferation. For instance, derivatives have shown inhibition of p38 MAPK and MK2, which are critical in TNFα signaling pathways .
- Antitumor Activity : The compound has potential antiproliferative effects against various cancer cell lines. In studies involving similar pyrazole derivatives, significant growth inhibition was observed in HepG2 (liver cancer) and HeLa (cervical cancer) cells, suggesting that this compound may have similar properties .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to inhibit LPS-induced TNFα release and nitric oxide production, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
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Antiproliferative Studies :
- A study evaluated the effects of various pyrazole derivatives on cancer cell lines, reporting that modifications at specific positions on the pyrazole ring significantly affected their antiproliferative activity. The presence of the methoxybenzyl group in this compound may enhance its efficacy against cancer cells by improving solubility and bioavailability .
- Inflammation Models :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
